molecular formula C10H5Cl2N3O3S B5165418 2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide CAS No. 69819-41-6

2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide

Cat. No.: B5165418
CAS No.: 69819-41-6
M. Wt: 318.14 g/mol
InChI Key: FDXRGJRJMMDVJS-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two chlorine atoms, a nitro group, and a benzamide moiety, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis method, which involves the reaction of α-haloketones with thioamides.

    Chlorination: The chlorination of the benzene ring is carried out using chlorine gas or other chlorinating agents like thionyl chloride.

    Amidation: The final step involves the formation of the benzamide moiety by reacting the chlorinated thiazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Coupling: Palladium-catalyzed coupling reactions using reagents like Suzuki or Heck coupling partners.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group forms amino derivatives.

    Substituted Benzamides: Nucleophilic substitution reactions yield various substituted benzamides.

    Coupled Products: Coupling reactions produce more complex aromatic compounds.

Scientific Research Applications

2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential bioactivity makes it a candidate for studying its effects on biological systems, including its antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The exact mechanism of action of 2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide is not well-documented. based on its structure, it is likely to interact with various molecular targets, including enzymes and receptors, through its nitro and benzamide groups. These interactions could lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichloro-N-(1,3-thiazol-2-yl)benzamide: Lacks the nitro group, which may result in different biological activity.

    2,5-dichloro-N-(5-amino-1,3-thiazol-2-yl)benzamide: Contains an amino group instead of a nitro group, potentially altering its reactivity and bioactivity.

    2,5-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide: The presence of a methyl group instead of a nitro group can significantly change its chemical properties.

Uniqueness

The presence of both chlorine atoms and a nitro group in 2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Biological Activity

Overview

2,5-Dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a synthetic organic compound belonging to the class of thiazole derivatives. It is characterized by the presence of two chlorine atoms, a nitro group, and a benzamide moiety, which contribute to its unique biological properties. This compound has garnered interest for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

  • Molecular Formula : C10_{10}H5_{5}Cl2_{2}N3_{3}O3_{3}S
  • Molecular Weight : 318.14 g/mol
  • CAS Number : 69819-41-6

The exact mechanism of action for this compound remains largely uncharacterized. However, based on structural analysis, it is hypothesized that the compound may interact with various molecular targets such as enzymes and receptors. The nitro and benzamide groups are likely involved in biochemical interactions that could lead to the inhibition or activation of specific pathways, resulting in its observed biological effects.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related thiazole compounds have shown effectiveness against various strains of bacteria. A study reported MIC values ranging from 0.7 to 15.62 µg/mL against different bacterial strains including Staphylococcus aureus and Escherichia coli .
CompoundMIC (µg/mL)Target Organism
This compoundTBDTBD
Thiazole Derivative A1.95–3.91Micrococcus luteus
Thiazole Derivative B4.01–4.23Aspergillus niger

Anticancer Activity

The potential anticancer properties of this compound are also under investigation. Thiazole derivatives have been linked to the inhibition of cancer cell proliferation through various pathways:

  • Some studies have shown that modifications in the thiazole structure can enhance cytotoxicity against cancer cell lines .

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit key enzymes involved in metabolic processes:

  • Acetylcholinesterase (AchE) and Butyrylcholinesterase (BchE) inhibition assays revealed promising results with IC50_{50} values ranging from 0.10 to 11.40 µM compared to standard drugs like donepezil .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A comparative study demonstrated that thiazole derivatives exhibited lower MIC values than traditional antibiotics such as ciprofloxacin and fluconazole . This suggests that modifications in the thiazole ring can enhance antimicrobial potency.
  • Structure-Activity Relationship (SAR) : Research has indicated that the presence of electron-withdrawing groups like nitro at specific positions on the benzene ring significantly enhances biological activity .
  • In Vivo Studies : Animal models have shown that compounds with similar structures can effectively reduce tumor sizes in xenograft models when administered at therapeutic doses .

Properties

IUPAC Name

2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2N3O3S/c11-5-1-2-7(12)6(3-5)9(16)14-10-13-4-8(19-10)15(17)18/h1-4H,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXRGJRJMMDVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=NC=C(S2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101254986
Record name 2,5-Dichloro-N-(5-nitro-2-thiazolyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69819-41-6
Record name 2,5-Dichloro-N-(5-nitro-2-thiazolyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69819-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-N-(5-nitro-2-thiazolyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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